Cyclopropaneacrylic acid, alpha-methyl-, ethyl ester, (Z)-
Description
Cyclopropaneacrylic acid, alpha-methyl-, ethyl ester, (Z)- is a cyclopropane-containing compound characterized by an acrylic acid backbone substituted with a methyl group at the alpha position, esterified with an ethyl group, and configured in the (Z)-stereochemistry. This compound belongs to the broader class of cyclopropane derivatives, which are notable for their strained three-membered ring structure and diverse applications in pharmaceuticals, agrochemicals, and materials science.
Key structural features include:
- Cyclopropane ring: Imparts high reactivity due to ring strain.
- (Z)-configuration: Defines spatial arrangement, impacting molecular interactions and stability.
The alpha-methyl group and (Z)-configuration may enhance selectivity or metabolic stability compared to simpler esters.
Properties
IUPAC Name |
ethyl (Z)-3-cyclopropyl-2-methylprop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14O2/c1-3-11-9(10)7(2)6-8-4-5-8/h6,8H,3-5H2,1-2H3/b7-6- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATWDAKNKHDDUPA-SREVYHEPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CC1CC1)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C\C1CC1)/C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14O2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101210423 | |
| Record name | Cyclopropaneacrylic acid, α-methyl-, ethyl ester, (Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101210423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.21 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21014-31-3 | |
| Record name | Cyclopropaneacrylic acid, α-methyl-, ethyl ester, (Z)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=21014-31-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclopropaneacrylic acid, α-methyl-, ethyl ester, (Z)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101210423 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cyclopropaneacrylic acid, alpha-methyl-, ethyl ester, (Z)- typically involves the esterification of alpha-methyl-cyclopropaneacrylic acid with ethanol. This reaction is catalyzed by an acid such as sulfuric acid or hydrochloric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and optimized reaction parameters further enhances the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
Cyclopropaneacrylic acid, alpha-methyl-, ethyl ester, (Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various ester derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmaceutical Applications
Cyclopropane derivatives are often explored for their medicinal properties due to their unique structural features. Cyclopropaneacrylic acid, alpha-methyl-, ethyl ester, (Z)- has been studied for its potential pharmacological effects. Compounds with similar structures have shown:
- Anticancer Activity : Research indicates that cyclopropane derivatives can exhibit selective toxicity towards cancer cells, making them candidates for anticancer drug development.
- Antimicrobial Properties : Some studies suggest that compounds similar to cyclopropaneacrylic acid, alpha-methyl-, ethyl ester, (Z)- may possess antimicrobial activity, providing a basis for further exploration in antibiotic development.
Synthetic Chemistry
This compound serves as a valuable intermediate in synthetic organic chemistry. Its ability to undergo various reactions allows it to be utilized in:
- Synthesis of Complex Molecules : Cyclopropaneacrylic acid, alpha-methyl-, ethyl ester, (Z)- can be used as a building block for synthesizing more complex organic molecules, including pharmaceuticals and agrochemicals.
- Friedel-Crafts Reactions : The compound can participate in Friedel-Crafts acylation or alkylation reactions, facilitating the introduction of functional groups into aromatic systems.
Agrochemical Applications
The unique properties of cyclopropane derivatives make them suitable for use in agrochemicals. Cyclopropaneacrylic acid, alpha-methyl-, ethyl ester, (Z)- has potential applications in:
- Insecticides and Acaricides : Research has indicated that cyclopropane carboxylic acids and their derivatives can be effective as insecticides and acaricides due to their biological activity against pests .
- Plant Growth Regulators : The compound may also serve as a precursor for developing plant growth regulators, enhancing agricultural productivity.
Case Study 1: Synthesis of 2-Methylindanones
A notable application of cyclopropaneacrylic acid, alpha-methyl-, ethyl ester, (Z)- is its role in the synthesis of 2-methylindanones through Friedel-Crafts annulation reactions. This process involves:
- Reagents : Cyclopropaneacrylic acid, alpha-methyl-, ethyl ester, (Z)- is used as a reagent.
- Conditions : The reaction is typically conducted under acidic conditions.
- Outcome : The resulting 2-methylindanones possess structural features that are of significant interest in pharmaceutical research due to their potential therapeutic effects .
Case Study 2: Development of Insecticides
In a patent study focused on substituted cyclopropane carboxylic acids and their derivatives, it was demonstrated that these compounds exhibit enhanced insecticidal properties compared to traditional compounds. Key findings include:
- Enhanced Efficacy : Substituted cyclopropane derivatives showed improved action against common agricultural pests.
- Mechanism of Action : These compounds disrupt normal physiological functions in insects, leading to effective pest control strategies .
Comparative Analysis with Related Compounds
| Compound Name | Structure Type | Unique Features |
|---|---|---|
| Cyclobutaneacrylic acid, ethyl ester | Cyclobutane derivative | More strained ring structure; different reactivity |
| 2-Methylpropanoic acid methyl ester | Simple ester | Lacks cyclopropane structure; different applications |
| Cyclopropylcarboxylic acid esters | Cyclopropane derivative | Varied biological activity; useful in agrochemical products |
The comparative analysis highlights how cyclopropaneacrylic acid, alpha-methyl-, ethyl ester, (Z)- stands out due to its specific combination of structural features that may provide unique reactivity patterns and biological activities not present in other similar compounds.
Mechanism of Action
The mechanism by which Cyclopropaneacrylic acid, alpha-methyl-, ethyl ester, (Z)- exerts its effects involves interactions with various molecular targets. The ester group can undergo hydrolysis to release the corresponding acid and alcohol, which can then participate in further biochemical pathways. The cyclopropane ring provides rigidity to the molecule, influencing its binding affinity to enzymes and receptors.
Comparison with Similar Compounds
Table 1: Key Structural and Functional Properties
*Calculated based on analogous structures.
Key Observations:
Functional Group Diversity: The target compound features an acrylic acid ester, whereas derivatives like ethyl 1-acetylcyclopropanecarboxylate replace the acrylic acid moiety with a carboxylic acid ester . This difference influences reactivity; acrylic esters are more prone to polymerization or Michael addition reactions. Cyfluthrin incorporates halogenated and cyano groups, enhancing pesticidal activity but increasing environmental persistence .
Substituent Effects: The alpha-methyl group in the target compound may reduce metabolic degradation compared to unmethylated analogs (e.g., ethyl 3-cyclopropylacrylate) . Similar alpha-methyl substitutions in NSAID analogs (e.g., ibuprofen derivatives) improve COX-2 selectivity by altering binding pocket interactions . β-hydroxy propanoic acids () lack cyclopropane rings but share NSAID-like anti-inflammatory activity, highlighting the role of planar vs. strained structures in biological targeting.
Stereochemical Considerations :
- The (Z)-configuration in the target compound may enhance stability or target affinity compared to (E)-isomers. For example, in pyrethroids like cyfluthrin, cis-trans stereochemistry dictates insecticidal potency .
Application-Specific Comparisons
Pharmaceuticals:
- The target compound’s structural similarity to Ethyl 3-cyclopropylacrylate suggests utility in antibacterial drug development. However, its alpha-methyl group could hinder bacterial efflux pumps or enzyme binding compared to non-methylated esters .
- In contrast, β-hydroxy propanoic acids () exhibit anti-inflammatory activity but lack cyclopropane-related stability, making them prone to rapid metabolism.
Agrochemicals:
- Cyfluthrin and related pesticides () leverage cyclopropane rings for insect neurotoxicity but require halogenation for efficacy.
Material Science:
- Cyclopropane esters like ethyl 1-acetylcyclopropanecarboxylate are used in polymer synthesis due to their radical reactivity . The target compound’s acrylic acid moiety could enable copolymerization with methacrylates (e.g., Eudragit polymers, ), though its steric hindrance may slow reaction kinetics.
Physicochemical Properties
- Solubility: The ethyl ester group enhances lipid solubility compared to carboxylic acids (e.g., β-hydroxy propanoic acids), improving membrane permeability .
- Thermal Stability : Cyclopropane rings generally decrease thermal stability due to strain; however, alpha-methyl substitution may mitigate this by redistributing ring stress .
Biological Activity
Cyclopropaneacrylic acid, alpha-methyl-, ethyl ester, (Z)-, is a compound of interest in various fields due to its unique structural properties and potential biological activities. This article explores its biological activity, focusing on its applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C₁₂H₁₄O₂
- Molecular Weight : 196.29 g/mol
- CAS Number : 97-41-6
Physical Properties
| Property | Value |
|---|---|
| Appearance | Colorless to light yellow liquid |
| Boiling Point | 112 °C at 10 mmHg |
| Flash Point | 84 °C |
| Specific Gravity | 0.92 |
| Refractive Index | 1.46 |
Biological Activity Overview
Cyclopropaneacrylic acid derivatives have shown various biological activities, primarily in the areas of insecticidal and acaricidal properties. The compound's unique cyclopropane ring structure contributes to its reactivity and biological effects.
Insecticidal Activity
Research indicates that cyclopropaneacrylic acid derivatives can effectively target insect pests. For instance, studies have demonstrated that these compounds exhibit significant insecticidal activity against common agricultural pests such as aphids and beetles.
- Case Study : In experiments involving cabbage plants infested with peach aphids (Myzus persicae), formulations containing cyclopropaneacrylic acid derivatives resulted in over 90% mortality of the aphid population within 48 hours of application .
The mechanism by which cyclopropaneacrylic acid derivatives exert their insecticidal effects involves disruption of the insect's nervous system. These compounds may act as neurotoxins, interfering with neurotransmitter function or ion channel activity.
Research Findings
- Insecticidal Efficacy :
- Synergistic Effects :
- Toxicological Studies :
Summary of Findings
The biological activity of cyclopropaneacrylic acid, alpha-methyl-, ethyl ester, (Z)- is noteworthy, particularly in agricultural applications. Its effectiveness as an insecticide and acaricide positions it as a valuable compound for pest management strategies.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
